N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide
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Overview
Description
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiopyran ring, an oxadiazole ring, and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiopyran and oxadiazole intermediates. The thiopyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The oxadiazole ring is often formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The final step involves the coupling of the oxadiazole intermediate with ethanesulfonamide under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives of ethanesulfonamide.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine
- Tetrahydropyran
- N-Methyl(tetrahydro-2H-thiopyran-4-yl)methylamine
Uniqueness
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S2/c1-2-18(14,15)11-7-9-12-10(13-16-9)8-3-5-17-6-4-8/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGBRUGMPRELKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=NO1)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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